1-Bromo-4-(3-chloropropyl)benzene

Description

Chemical Identity and Systematic Nomenclature

The unambiguous identification of a chemical compound is paramount for scientific discourse. 1-Bromo-4-(3-chloropropyl)benzene is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The name clearly indicates a benzene (B151609) ring as the parent structure, substituted with a bromine atom at position 1 and a 3-chloropropyl group at position 4.

This compound is also identifiable by its unique CAS Registry Number, 74003-34-2, which is a universal identifier for chemical substances. chemicalbook.comchemicalbook.com Its molecular formula is C9H10BrCl, and it has a molecular weight of approximately 233.53 g/mol . chemicalbook.comchemicalbook.com

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound achemblock.com |

| CAS Number | 74003-34-2 chemicalbook.comchemicalbook.comachemblock.com |

| Molecular Formula | C9H10BrCl chemicalbook.comchemicalbook.com |

| Molecular Weight | 233.53 g/mol chemicalbook.comchemicalbook.com |

| SMILES | ClCCCC1=CC=C(Br)C=C1 achemblock.com |

Molecular Architecture and Functional Group Analysis

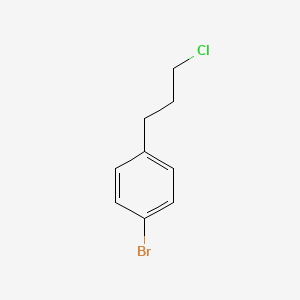

The molecular structure of this compound is defined by a central benzene ring. This aromatic core is substituted at opposite ends (the para position) with two distinct functional groups: a bromo group (-Br) and a 3-chloropropyl group (-CH2CH2CH2Cl).

The presence of these two different halogen atoms on the molecule imparts a dual reactivity. The bromo group attached directly to the aromatic ring is susceptible to various cross-coupling reactions, a cornerstone of modern synthetic chemistry. The chloro group at the terminus of the propyl chain behaves as a typical alkyl halide, readily participating in nucleophilic substitution reactions. This differential reactivity allows for selective chemical transformations at either end of the molecule.

Research Significance in Contemporary Organic Chemistry

This compound is primarily valued as a versatile intermediate in organic synthesis. Its bifunctional nature allows chemists to construct more elaborate molecules in a stepwise and controlled manner. For instance, the bromo- and chloro- functionalities can be selectively targeted to introduce new bonds and functional groups, paving the way for the synthesis of a wide array of complex organic structures.

Research has demonstrated its utility as a building block in the preparation of novel compounds for various scientific investigations. The ability to partake in diverse reaction types, including nucleophilic substitutions and electrophilic aromatic substitutions, underscores its importance in creating diverse chemical libraries for screening and development in fields such as medicinal chemistry and materials science. While structurally related compounds have been investigated for their biological activities, the primary role of this compound remains that of a key synthetic intermediate.

A common synthetic route to this compound involves the treatment of 3-(4-Bromophenyl)propan-1-ol with thionyl chloride. chemicalbook.com This reaction effectively replaces the hydroxyl group with a chlorine atom to yield the desired product. chemicalbook.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-(3-chloropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFIAUVYPOZBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512003 | |

| Record name | 1-Bromo-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74003-34-2 | |

| Record name | 1-Bromo-4-(3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 3 Chloropropyl Benzene

Primary Synthetic Pathways

The most prominently documented method for synthesizing 1-Bromo-4-(3-chloropropyl)benzene involves the direct conversion of a precursor alcohol.

This pathway represents a direct and efficient method for the preparation of the target compound through a substitution reaction.

The conversion of 3-(4-Bromophenyl)propan-1-ol to this compound is effectively achieved using thionyl chloride (SOCl₂) as the chlorinating agent. chemicalbook.com The reaction is typically conducted in a suitable solvent, with N,N-Dimethylformamide (DMF) being a documented choice. chemicalbook.com

The reaction setup involves dissolving the starting material, 3-(4-Bromophenyl)propan-1-ol, in DMF. The solution is then cooled, typically to 0°C, before the dropwise addition of thionyl chloride. chemicalbook.com The use of DMF as a solvent is significant as it can react with thionyl chloride to form a Vilsmeier reagent, which is a highly effective catalyst for this type of halogenation. wikipedia.orgrsc.org The reaction is allowed to proceed over several hours, gradually warming to room temperature to ensure completion. chemicalbook.com

| Reagent/Condition | Purpose/Role |

| 3-(4-Bromophenyl)propan-1-ol | Starting material (Substrate) |

| Thionyl Chloride (SOCl₂) | Chlorinating agent; converts the hydroxyl group to a chloro group |

| N,N-Dimethylformamide (DMF) | Solvent and potential catalyst (forms Vilsmeier reagent) |

| 0°C to Room Temperature | Reaction temperature control to manage exothermicity and ensure completion |

The reaction of an alcohol with thionyl chloride proceeds through a nucleophilic substitution mechanism. The initial step involves the attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. rsc.orglibretexts.org This forms an alkyl chlorosulfite intermediate and displaces a chloride ion. rsc.orgmasterorganicchemistry.com This step is crucial as it converts the poor leaving group (hydroxyl, -OH) into a much better leaving group. libretexts.org

From this intermediate, the mechanism can vary depending on the reaction conditions:

SNi (Internal Nucleophilic Substitution): In the absence of a base like pyridine (B92270), the chlorine from the chlorosulfite intermediate is delivered to the carbon atom from the same face as the leaving group, resulting in retention of stereochemistry. rsc.orgmasterorganicchemistry.com

SN2 (Bimolecular Nucleophilic Substitution): When a base such as pyridine or in the presence of a solvent like DMF, the mechanism typically proceeds with inversion of configuration. rsc.orgmasterorganicchemistry.com The freed chloride ion from the initial step, or from the formation of the Vilsmeier reagent in the case of DMF, acts as a nucleophile and attacks the carbon atom from the backside, displacing the chlorosulfite leaving group. libretexts.orgmasterorganicchemistry.com For a primary alcohol like 3-(4-Bromophenyl)propan-1-ol, the SN2 pathway is generally favored. masterorganicchemistry.com The byproducts of the reaction, sulfur dioxide (SO₂) and hydrochloric acid (HCl), are gases, which helps to drive the reaction to completion. libretexts.org

The efficiency of this synthetic route is notably high. Reports indicate that by using thionyl chloride in DMF, the conversion of 3-(4-Bromophenyl)propan-1-ol can achieve a yield of up to 99%. chemicalbook.com To achieve such high efficiency, specific procedural steps are followed. After the reaction period, the mixture is quenched with water and extracted with an organic solvent like diethyl ether. chemicalbook.com The combined organic layers are then washed, dried over a desiccant such as sodium sulfate (B86663), and the solvent is removed under reduced pressure. chemicalbook.com Final purification via flash column chromatography ensures the isolation of the high-purity product. chemicalbook.com The high yield underscores the effectiveness of thionyl chloride as a reagent for this specific transformation. chemicalbook.com

| Parameter | Value/Condition | Source |

| Starting Material | 3-(4-Bromophenyl)propan-1-ol | chemicalbook.com |

| Reagents | Thionyl chloride, N,N-Dimethylformamide | chemicalbook.com |

| Reaction Time | 19 hours | chemicalbook.com |

| Temperature | 0°C to Room Temperature | chemicalbook.com |

| Reported Yield | 99% | chemicalbook.com |

Proposed or Hypothetical Alternative Synthetic Strategies

While the conversion of the corresponding alcohol is a primary route, other synthetic strategies can be proposed based on fundamental organic chemistry principles.

An alternative approach would involve introducing the bromo group onto a pre-existing (3-chloropropyl)benzene ring via electrophilic aromatic substitution (EAS).

The EAS reaction is a cornerstone of aromatic chemistry. However, aromatic rings are less reactive towards electrophiles than alkenes due to their inherent stability. libretexts.org Therefore, a catalyst is required to activate the halogen. libretexts.org For bromination, a Lewis acid such as iron(III) bromide (FeBr₃) is typically used. libretexts.org The catalyst polarizes the bromine molecule, making it a much stronger electrophile (Br⁺). libretexts.orgmasterorganicchemistry.com

The proposed synthesis would start with (3-chloropropyl)benzene. The alkyl chain (-CH₂CH₂CH₂Cl) is an ortho-, para-directing group because it can stabilize the carbocation intermediate (arenium ion) formed during the electrophilic attack through hyperconjugation. youtube.com It is also an activating group, which facilitates the substitution reaction. youtube.com

The reaction mechanism involves two main steps:

Attack by the aromatic ring: The nucleophilic π-electron system of the (3-chloropropyl)benzene attacks the activated bromine electrophile, forming a resonance-stabilized carbocation known as an arenium ion. libretexts.org

Deprotonation: A weak base, such as the FeBr₄⁻ complex formed, removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and regenerating the catalyst. masterorganicchemistry.com

Due to the steric hindrance of the propyl chain, the para-substituted product, this compound, would likely be the major product over the ortho-isomer. youtube.com This pathway offers a plausible alternative, building the molecule by modifying the aromatic ring directly.

Approaches via Side-Chain Functionalization and Halogen Exchange

The synthesis of this compound is frequently achieved by modifying the side chain of a pre-existing 4-bromophenylpropyl scaffold. A prominent and high-yielding method involves the direct conversion of a primary alcohol to a chloride.

One of the most effective strategies starts with 3-(4-bromophenyl)propan-1-ol. This precursor already contains the necessary carbon skeleton and the aromatic bromine atom. The terminal hydroxyl group of the propyl chain is then converted into a chlorine atom. This transformation is commonly carried out using thionyl chloride (SOCl₂), often in a polar aprotic solvent like N,N-dimethyl-formamide (DMF). chemicalbook.com The reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.

The reaction is typically initiated at a reduced temperature (e.g., 0°C) to control the initial exothermic reaction, followed by a period of stirring at room temperature to ensure completion. chemicalbook.com This method is highly efficient, with reported yields reaching up to 99%. chemicalbook.com

| Parameter | Condition | Source |

| Starting Material | 3-(4-Bromophenyl)propan-1-ol | chemicalbook.com |

| Reagent | Thionyl chloride (SOCl₂) | chemicalbook.com |

| Solvent | N,N-dimethyl-formamide (DMF) | chemicalbook.com |

| Temperature | 0°C to Room Temperature | chemicalbook.com |

| Reaction Time | 19 hours | chemicalbook.com |

| Yield | 99% | chemicalbook.com |

| A summary of reaction conditions for the synthesis of this compound via side-chain functionalization. |

While direct chlorination of the corresponding alcohol is well-documented, halogen exchange (a Finkelstein-type reaction) represents another viable, albeit less common, synthetic route. In principle, this would involve synthesizing a precursor like 1-bromo-4-(3-iodopropyl)benzene or 1-bromo-4-(3-tosyloxypropyl)benzene and subsequently treating it with a chloride salt (e.g., lithium chloride) in a suitable solvent like acetone (B3395972) or DMF to furnish the desired product.

Convergent and Divergent Synthesis Design

The synthesis of this compound can be strategically planned using both convergent and divergent approaches.

A convergent synthesis involves preparing key fragments of the target molecule separately before combining them in a final step. A classic convergent route for this compound is the Friedel-Crafts alkylation. In this design, two primary building blocks are required:

Bromobenzene (B47551) : The aromatic core of the molecule.

1-Bromo-3-chloropropane (B140262) : The three-carbon electrophilic side chain. google.com

The 1-bromo-3-chloropropane can be synthesized via the hydrobromination of allyl chloride. google.com In the main convergent step, bromobenzene is reacted with 1-bromo-3-chloropropane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The alkyl group is a moderately activating ortho-, para-director, and the use of a bulky propyl chain and controlled temperatures helps to favor the desired para-substituted product over the ortho isomer.

A divergent synthesis , conversely, begins with a common intermediate that can be modified to produce a library of related compounds. For instance, one could start with 4-bromophenylpropanoic acid. This common precursor could be reduced to 3-(4-bromophenyl)propan-1-ol, which is then chlorinated to yield the target molecule as described previously. chemicalbook.com Alternatively, the same starting acid could undergo other chemical transformations to create a variety of derivatives with different functional groups on the side chain or the aromatic ring, demonstrating the divergent utility of the intermediate.

Methodological Aspects of Product Isolation and Purification

Following the chemical transformation, a series of steps are required to isolate and purify this compound from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Techniques (e.g., Flash Column Chromatography)

Flash column chromatography is a highly effective and widely used method for purifying this compound on a laboratory scale. chemicalbook.com This technique utilizes a stationary phase, typically silica (B1680970) gel (SiO₂), and a mobile phase (eluent) to separate compounds based on their polarity.

For this compound, which is a relatively nonpolar compound, a nonpolar eluent system is effective. A common procedure uses 100% pentane (B18724) as the mobile phase. chemicalbook.com The crude product is first loaded onto the top of the silica gel column. Then, the eluent is passed through the column under positive pressure. The target compound travels down the column at a specific rate, allowing it to be separated from more polar impurities that remain adsorbed to the silica gel and from any less polar byproducts that may elute faster. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

| Parameter | Specification | Source |

| Technique | Flash Column Chromatography | chemicalbook.com |

| Stationary Phase | Silica Gel (SiO₂) | chemicalbook.com |

| Mobile Phase (Eluent) | 100% Pentane | chemicalbook.com |

| Purpose | Removal of polar impurities and byproducts | chemicalbook.comrochester.edu |

| A summary of typical flash column chromatography parameters for the purification of this compound. |

For separations that are more challenging, a gradient elution may be employed, where the polarity of the solvent system is gradually increased over time to effectively resolve compounds with similar retention factors. rochester.edu

Work-up Procedures and Product Isolation

The initial "work-up" phase is crucial for preparing the crude product for final purification. The specific steps depend on the reagents used in the synthesis.

Following a synthesis using thionyl chloride, a typical work-up procedure begins with quenching the reaction. chemicalbook.com This is done by carefully adding water to the reaction mixture to decompose any remaining thionyl chloride. chemicalbook.com The product is then transferred to a separatory funnel for liquid-liquid extraction. The aqueous layer is typically extracted multiple times with a water-immiscible organic solvent, such as diethyl ether (Et₂O), to ensure all of the organic product is recovered from the aqueous phase. chemicalbook.com

The organic layers are then combined and washed with water or a brine solution to remove any residual water-soluble impurities. chemicalbook.com The washed organic phase is subsequently dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄), to remove dissolved water. chemicalbook.com After drying, the drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. This yields the crude product as a residue, which is then ready for purification by flash column chromatography. chemicalbook.com

Chemical Reactivity and Transformative Chemistry of 1 Bromo 4 3 Chloropropyl Benzene

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the benzene (B151609) ring is a key functional group that primarily engages in reactions typical of aryl halides, most notably palladium-catalyzed cross-coupling reactions. Its reactivity in nucleophilic and electrophilic aromatic substitution is also a critical aspect of its chemical profile.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille Couplings)

The carbon-bromine bond in 1-bromo-4-(3-chloropropyl)benzene is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials.

The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While direct studies on this compound might be specific to proprietary research, its reactivity can be inferred from similar compounds like 1-bromo-4-chlorobenzene (B145707) and 1-bromo-4-nitrobenzene, which readily undergo Suzuki coupling. researchgate.netharvard.edulibretexts.org The reaction is highly valued for its tolerance of a wide range of functional groups, meaning the chloropropyl chain would likely remain intact under standard Suzuki conditions.

The Heck reaction offers a method to form a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of substituted styrenes and other vinylated aromatic compounds. The reactivity of bromobenzene (B47551) derivatives in Heck reactions is well-established, suggesting that this compound would serve as a competent coupling partner.

The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl bromide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of sensitive functional groups. harvard.eduuwindsor.ca The versatility of the Stille reaction would allow for the introduction of various organic moieties at the aryl position of this compound.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Biaryl or Styrenyl derivative |

| Heck Coupling | Alkene | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | Substituted Alkene |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Aryl-R |

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (S_N_Ar) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comyoutube.com This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.orglibretexts.orgyoutube.comyoutube.com

In the case of this compound, the substituents present (a bromine atom and a 3-chloropropyl group) are not strongly electron-withdrawing. The bromine atom is deactivating, and the alkyl halide chain has a weak inductive effect. Consequently, the aromatic ring is not sufficiently activated for the standard addition-elimination S_N_Ar mechanism to occur under typical conditions. libretexts.org Reactions with common nucleophiles would preferentially occur at the more reactive aliphatic carbon of the chloropropyl chain. Forcing a nucleophilic substitution at the aromatic ring would necessitate extremely harsh conditions or the use of a different mechanism, such as the elimination-addition (benzyne) pathway, which involves very strong bases like sodium amide. youtube.comyoutube.com

Electrophilic Aromatic Substitution for Further Derivatization

Further functionalization of the benzene ring of this compound can be achieved through electrophilic aromatic substitution (EAS). The two existing substituents, the bromo group and the 3-chloropropyl group, are both ortho-, para-directors. However, they are also deactivating groups, making the ring less reactive than benzene itself.

Since the para position relative to the bromine is occupied by the chloropropyl group, any new electrophilic substitution will be directed to the positions ortho to the bromine atom (and meta to the chloropropyl group). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 2-nitro-1-bromo-4-(3-chloropropyl)benzene. The deactivating nature of the existing substituents means that more forcing conditions (e.g., higher temperatures or stronger catalysts) may be required compared to more activated aromatic systems.

Reactivity of the Aliphatic Chloropropyl Chain

The 3-chloropropyl side chain provides a second, distinct site of reactivity. The primary alkyl chloride is a good electrophile for nucleophilic substitution reactions and can also undergo elimination reactions.

Nucleophilic Substitution Reactions (e.g., with Nitrogen, Sulfur, or Oxygen Nucleophiles)

The terminal carbon of the chloropropyl chain is an sp³-hybridized electrophilic center, making it susceptible to attack by a variety of nucleophiles via an S_N_2 mechanism. csbsju.edu This type of reaction is generally efficient for primary alkyl halides.

Nitrogen Nucleophiles: Reactions with nitrogen-based nucleophiles such as ammonia, primary or secondary amines, or azide (B81097) ions can be used to introduce nitrogen-containing functional groups. For example, reaction with sodium azide would produce 1-(3-azidopropyl)-4-bromobenzene, a precursor for the synthesis of amines via reduction or for use in click chemistry. Reaction with an amine would lead to the corresponding secondary or tertiary amine.

Sulfur Nucleophiles: Sulfur nucleophiles are typically potent and react readily with primary alkyl halides. Thiolates (RS⁻), for instance, can displace the chloride to form thioethers. This reactivity is supported by studies on similar dihalopropanes which react with tellurium and selenium nucleophiles. researchgate.net

Oxygen Nucleophiles: Oxygen nucleophiles like hydroxide (B78521) or alkoxide ions can also displace the chloride. Reaction with sodium hydroxide would yield 3-(4-bromophenyl)propan-1-ol, while reaction with a sodium alkoxide (RONa) would produce the corresponding ether.

| Nucleophile Type | Example Reagent | Product Functional Group |

| Nitrogen | Sodium Azide (NaN₃) | Azide |

| Ammonia (NH₃) | Primary Amine | |

| Diethylamine (Et₂NH) | Tertiary Amine | |

| Sulfur | Sodium Hydrosulfide (NaSH) | Thiol |

| Sodium Thiophenoxide (PhSNa) | Thioether | |

| Oxygen | Sodium Hydroxide (NaOH) | Alcohol |

| Sodium Methoxide (NaOMe) | Ether |

Elimination Reactions and Olefin Formation

When this compound is treated with a strong, non-nucleophilic base, it can undergo an E2 elimination reaction. drishtiias.com In this process, a proton from the carbon adjacent to the chloride-bearing carbon (the β-carbon) is abstracted by the base, leading to the simultaneous expulsion of the chloride ion and the formation of a double bond. This reaction would convert the 3-chloropropyl group into an allyl group, yielding 1-allyl-4-bromobenzene. Common bases used for this type of transformation include potassium tert-butoxide or sodium hydride. The choice of a bulky, non-nucleophilic base is crucial to favor elimination over the competing S_N_2 substitution reaction.

Intramolecular Cyclization Pathways

The structure of this compound is well-suited for intramolecular cyclization to form a tetralin ring system, a core structure in many organic compounds. omanchem.comwikipedia.org This transformation typically proceeds via an intramolecular Friedel-Crafts alkylation.

In this reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the cleavage of the C-Cl bond on the propyl chain. This generates a secondary carbocation, which acts as a potent electrophile. The electron-rich benzene ring then attacks this carbocation in an intramolecular electrophilic aromatic substitution. The subsequent loss of a proton re-aromatizes the newly formed ring, yielding a brominated 1,2,3,4-tetrahydronaphthalene (B1681288) derivative. The bromine atom, being part of the aromatic ring, is generally unreactive under these conditions and remains on the newly formed bicyclic structure. The general mechanism for electrophilic aromatic substitution involves the formation of a positively charged intermediate known as a benzenonium ion, followed by deprotonation to restore the stable aromatic system. msu.edumsu.edu

Advanced Chemical Transformations and Derivatization

The distinct reactivity of the two halogen atoms in this compound allows for a variety of selective, advanced chemical transformations. The aryl bromide is amenable to numerous palladium-catalyzed cross-coupling reactions, while the alkyl chloride can be targeted by nucleophilic substitution. Furthermore, the aryl bromide can be converted into an organometallic reagent for subsequent reactions.

Grignard Reagent Formation and Reactions

A key transformation is the chemoselective formation of a Grignard reagent. The carbon-bromine bond on the aromatic ring is significantly more reactive towards magnesium metal than the alkyl carbon-chlorine bond. ed.govwalisongo.ac.id This allows for the selective formation of 4-(3-chloropropyl)phenylmagnesium bromide, leaving the chloropropyl group intact. This organometallic intermediate is a powerful carbon nucleophile that can react with a wide array of electrophiles to introduce new functional groups and build molecular complexity. mnstate.eduwisc.edu

| Electrophile | Product Class | Reaction Description | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Aldehyde | The Grignard reagent adds to the carbonyl of DMF, and subsequent acidic workup and hydrolysis of the intermediate yields 4-(3-chloropropyl)benzaldehyde. | ed.govwalisongo.ac.id |

| Benzophenone | Tertiary Alcohol | Nucleophilic addition to the ketone carbonyl group, followed by protonation, yields [4-(3-chloropropyl)phenyl]diphenylmethanol. | libretexts.org |

| Carbon Dioxide (CO₂) | Carboxylic Acid | Carboxylation of the Grignard reagent followed by acidification produces 4-(3-chloropropyl)benzoic acid. | walisongo.ac.id |

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl structures by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. organic-chemistry.orgchemspider.com By varying the boronic acid, a wide range of substituted biphenyl (B1667301) derivatives can be synthesized from this compound. researchgate.net

| Boronic Acid Partner | Resulting Product Structure | Reference |

|---|---|---|

| Phenylboronic acid | 4-(3-chloropropyl)-1,1'-biphenyl | chemspider.com |

| 4-Tolylboronic acid | 4'-methyl-4-(3-chloropropyl)-1,1'-biphenyl | researchgate.net |

| 3-Pyridylborane | 3-(4-(3-chloropropyl)phenyl)pyridine | wikipedia.org |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.orgorganic-chemistry.org It provides a direct route to arylalkynes, which are valuable intermediates for pharmaceuticals, organic materials, and natural products. libretexts.org

| Alkyne Partner | Resulting Product Structure | Reference |

|---|---|---|

| Phenylacetylene | 1-(3-chloropropyl)-4-(phenylethynyl)benzene | libretexts.org |

| Ethynylcyclopropane | 1-(cyclopropylethynyl)-4-(3-chloropropyl)benzene | rsc.org |

| Trimethylsilylacetylene | 1-(3-chloropropyl)-4-((trimethylsilyl)ethynyl)benzene | wikipedia.org |

Potential for Cyclophane Synthesis

Cyclophanes are molecules featuring an aromatic ring bridged by an aliphatic chain. wikipedia.orgresearchgate.net this compound serves as a potential building block for such structures. For example, through a sequence involving transformation of the chloro group and subsequent coupling reactions (such as a Wurtz coupling or by forming a dithiocyclophane), two molecules could be linked to form a [n,n]paracyclophane, a class of strained but fascinating molecules studied in supramolecular chemistry. nih.govmun.ca

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Grignard Reaction Mechanism: The formation of the Grignard reagent is a radical process occurring on the surface of the magnesium metal. The subsequent reaction with an electrophile, like a ketone, proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Acidic workup then protonates the alkoxide to yield the final alcohol product. mnstate.edu In the reaction with DMF, the nucleophilic addition is followed by the elimination of a dimethylamino group upon hydrolysis to furnish the aldehyde. walisongo.ac.id

Suzuki-Miyaura Coupling Mechanism: The widely accepted catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling Mechanism: This reaction involves two interconnected catalytic cycles:

Palladium Cycle: This is similar to the Suzuki coupling, beginning with the oxidative addition of the aryl bromide to the Pd(0) catalyst.

Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide anion reacts with the Cu(I) salt to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the palladium center, which forms the C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org The copper catalyst is then regenerated to continue the cycle.

Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental analytical technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides insight into the chemical environment of individual atoms. For 1-Bromo-4-(3-chloropropyl)benzene, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are employed to confirm its structure.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum, typically run in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule. chemicalbook.com

The aromatic region of the spectrum shows two signals. A multiplet observed between δ 7.46 and 7.37 ppm corresponds to the two protons on the benzene (B151609) ring that are ortho to the bromine atom. chemicalbook.com A doublet at δ 7.08 ppm with a coupling constant (J) of 8.4 Hz is assigned to the two protons on the benzene ring that are ortho to the propyl group. chemicalbook.com

In the aliphatic region, a triplet at δ 3.51 ppm (J = 6.4 Hz) corresponds to the two protons of the methylene (B1212753) group attached to the chlorine atom (-CH₂Cl). chemicalbook.com Another triplet at δ 2.74 ppm (J = 7.4 Hz) is attributed to the two protons of the methylene group attached to the benzene ring (Ar-CH₂-). chemicalbook.com Finally, a multiplet appearing between δ 2.12 and 1.98 ppm represents the two protons of the central methylene group in the propyl chain (-CH₂-CH₂-CH₂-). chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 7.46 - 7.37 | Multiplet | - | 2H | Aromatic (ortho to Br) |

| 7.08 | Doublet | 8.4 | 2H | Aromatic (ortho to propyl) |

| 3.51 | Triplet | 6.4 | 2H | -CH₂Cl |

| 2.74 | Triplet | 7.4 | 2H | Ar-CH₂- |

| 2.12 - 1.98 | Multiplet | - | 2H | -CH₂-CH₂-CH₂- |

Data obtained in CDCl₃ at 300 MHz. chemicalbook.com

The ¹³C NMR spectrum provides information about the different carbon environments within the this compound molecule. The spectrum, recorded at 75 MHz in deuterated chloroform, shows a total of seven distinct carbon signals. chemicalbook.com

The aromatic carbons resonate in the downfield region of the spectrum. The signal at δ 139.74 ppm is assigned to the aromatic carbon attached to the propyl group, while the signal at δ 120.04 ppm corresponds to the carbon atom bonded to the bromine. chemicalbook.com The remaining two signals for the aromatic carbons appear at δ 131.68 and 130.44 ppm. chemicalbook.com

The aliphatic carbons of the propyl chain are observed in the upfield region. The carbon of the methylene group bonded to chlorine (-CH₂Cl) appears at δ 44.11 ppm. chemicalbook.com The benzylic carbon (Ar-CH₂) resonates at δ 32.24 ppm, and the central methylene carbon (-CH₂-CH₂-CH₂-) is found at δ 33.90 ppm. chemicalbook.com

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 139.74 | Aromatic C (C-CH₂) |

| 131.68 | Aromatic CH |

| 130.44 | Aromatic CH |

| 120.04 | Aromatic C (C-Br) |

| 44.11 | -CH₂Cl |

| 33.90 | -CH₂-CH₂-CH₂- |

| 32.24 | Ar-CH₂- |

Data obtained in CDCl₃ at 75 MHz. chemicalbook.com

Q & A

Basic: What are the standard synthetic routes for preparing 1-Bromo-4-(3-chloropropyl)benzene in laboratory settings?

The compound is typically synthesized via bromination of 4-(3-chloropropyl)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., Fe or AlBr₃) under mild conditions (room temperature or slightly elevated) in solvents like carbon tetrachloride or chloroform . Alternative methods include coupling reactions, such as reacting 4-bromophenylacetylene with propargyl chloride using palladium catalysts, which may yield derivatives with distinct stereochemistry . Optimization of reaction time and catalyst loading is critical to achieving >90% purity.

Advanced: How can computational methods like DFT predict the reactivity of this compound in substitution reactions?

Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) can model the electronic structure of the compound, identifying reactive sites. For instance, the bromine atom’s higher electronegativity compared to chlorine creates a polarized C-Br bond, making it more susceptible to nucleophilic attack. DFT calculations can predict activation energies for SN2 pathways and assess steric effects from the chloropropyl group . Such studies guide experimental design by prioritizing reaction conditions (e.g., polar aprotic solvents) that align with computational predictions.

Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~7.4 ppm for aromatic protons, δ ~3.5 ppm for chloropropyl protons) confirm structural integrity .

- GC-MS : Validates molecular weight (e.g., m/z 356 for C₂₀H₂₁BrO derivatives) and detects impurities .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, Br, and Cl.

- HPLC : Monitors reaction progress and purity (>95% threshold for publication-ready data).

Advanced: How do palladium catalysts influence cross-coupling efficiency with this compound?

Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura couplings by activating the C-Br bond for aryl-aryl bond formation. Ligand selection (e.g., bulky phosphines) enhances steric control, reducing β-hydride elimination side reactions. For example, coupling with arylboronic acids in THF at 80°C achieves ~75% yield, while microwave-assisted conditions improve kinetics . Competitive reactivity between Br and Cl substituents must be addressed via substrate pre-activation (e.g., using Grignard reagents).

Basic: What are common side reactions during synthesis, and how can they be mitigated?

- Addition Reactions : Uncontrolled bromination may yield dibrominated by-products (e.g., 1,2-dibromo derivatives). Mitigation: Use stoichiometric Br₂ and monitor reaction time .

- Elimination : The chloropropyl group may undergo dehydrohalogenation to form alkenes. Mitigation: Avoid high temperatures (>50°C) and acidic conditions .

- Oxidation : Exposure to moisture can oxidize intermediates. Mitigation: Conduct reactions under inert atmosphere (N₂/Ar).

Advanced: What mechanistic insights explain regioselectivity in halogenation reactions of this compound?

Regioselectivity in bromination is governed by electronic and steric factors. The para position of the chloropropyl group directs electrophilic attack due to its electron-donating inductive effect, stabilizing the intermediate arenium ion. DFT studies show a 15 kcal/mol lower activation energy for para-bromination compared to meta, aligning with experimental yields . Steric hindrance from the chloropropyl chain further disfavors ortho substitution.

Basic: What are recommended storage protocols for this compound?

- Store in amber glass vials under inert gas (Ar) at –20°C to prevent photodegradation and hydrolysis.

- Use desiccants (e.g., molecular sieves) to avoid moisture-induced side reactions.

- Label containers with hazard codes (e.g., H301 for toxicity) and ensure secondary containment .

Advanced: How can conflicting literature data on reaction yields be systematically analyzed?

Conflicting data often arise from unoptimized variables (e.g., catalyst loading, solvent polarity). A Design of Experiments (DoE) approach can isolate critical factors:

Parameter Screening : Test temperature (25–80°C), solvent (THF vs. DMF), and catalyst type.

Response Surface Methodology : Model interactions between variables to identify optimal conditions.

Analytical Validation : Use HPLC and GC-MS to quantify by-products and reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.